molecular formula C16H17NO2 B15243901 Methyl 3-(diphenylamino)propanoate

Methyl 3-(diphenylamino)propanoate

Cat. No.: B15243901
M. Wt: 255.31 g/mol
InChI Key: MGYHJFGXQSZYOR-UHFFFAOYSA-N
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Description

Methyl 3-(diphenylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(diphenylamino)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(diphenylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(diphenylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-(diphenylamino)propanoic acid chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(diphenylamino)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: 3-(diphenylamino)propanoic acid.

    Reduction: 3-(diphenylamino)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(diphenylamino)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Biological Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 3-(diphenylamino)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(diethylamino)propanoate: Similar structure but with diethylamino group instead of diphenylamino.

    Ethyl 3-(diphenylamino)propanoate: Similar structure but with ethyl ester group instead of methyl ester.

    Methyl 3-(dimethylamino)propanoate: Similar structure but with dimethylamino group instead of diphenylamino.

Uniqueness

Methyl 3-(diphenylamino)propanoate is unique due to the presence of the diphenylamino group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules and the development of advanced materials.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 3-(N-phenylanilino)propanoate

InChI

InChI=1S/C16H17NO2/c1-19-16(18)12-13-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

MGYHJFGXQSZYOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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